molecular formula C18H13NO5S2 B2567893 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-88-5

2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2567893
CAS No.: 853903-88-5
M. Wt: 387.42
InChI Key: PMZQLQGQIFIKPD-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C18H13NO5S2 and its molecular weight is 387.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid and its derivatives have been synthesized and evaluated for various biological activities. A study by Patel and Patel (2010) focused on the synthesis of similar thiazolidin-4-one derivatives, demonstrating their antibacterial and antifungal properties. These compounds were synthesized through a series of condensation and cyclocondensation reactions, highlighting the potential of such molecules in combating microbial infections Patel & Patel, 2010.

Antitumor and Pharmacological Evaluation

Research into thiazolidinone derivatives, such as those related to the specified compound, has shown promise in antitumor activity. Horishny and Matiychuk (2021) synthesized esters and amides of a related compound, which demonstrated moderate activity against human cancer cell lines. This research underscores the potential utility of these compounds in the development of new cancer therapies Horishny & Matiychuk, 2021.

Green Synthesis and Environmental Applications

The compound's derivatives have also been involved in studies focusing on green chemistry principles. Horishny and Matiychuk (2020) explored the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions that align with green chemistry principles, using water as the reaction medium and achieving nearly quantitative yields. This research not only contributes to the development of environmentally friendly synthesis methods but also expands the application scope of thiazolidinone derivatives in chemical synthesis Horishny & Matiychuk, 2020.

Selective Receptor Agonists

Further research has explored the use of structurally similar compounds as selective agonists for specific receptors. Neetoo-Isseljee et al. (2013) identified and characterized novel GPR35 agonists from distinct chemotypes, including compounds structurally related to the specified compound. These agonists have potential therapeutic applications in inflammation, metabolic disorders, and cardiovascular disease. This study illustrates the importance of structural design in the development of selective receptor modulators Neetoo-Isseljee et al., 2013.

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-14-5-3-2-4-10(14)8-15-16(21)19(18(25)26-15)11-6-7-12(17(22)23)13(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZQLQGQIFIKPD-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.